molecular formula C18H19N5O3 B2925620 1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 838884-53-0

1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2925620
CAS RN: 838884-53-0
M. Wt: 353.382
InChI Key: PUHPWNLANYGQTA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tolyl group, an imidazole ring, and a purine dione structure. The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological compounds, including purines. Purine dione is a type of purine in which the purine ring exists in a dione form.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl group. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group would add a degree of nonpolarity and hydrophobicity to the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the tolyl group. The tolyl group could potentially act as a leaving group in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the tolyl group would likely make it somewhat hydrophobic .

Scientific Research Applications

Synthesis and Properties

  • Mesoionic Purinone Analogs : Research has focused on synthesizing mesoionic compounds related to purine-2,8-dione, demonstrating that these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. Such studies are foundational for understanding the chemical behavior of purinone analogs, including 1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, under various conditions (Coburn & Taylor, 1982).

Receptor Antagonists

  • Adenosine Receptor Antagonists : Studies have synthesized and evaluated derivatives of imidazo[2,1-f]purine-2,4-dione for their potential as adenosine receptor antagonists, identifying compounds with potent and selective antagonistic activity towards A(3) adenosine receptors. This research could inform the development of novel therapeutic agents targeting adenosine receptors for various medical conditions (Baraldi et al., 2005).

properties

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-5-4-6-13(9-11)21-7-8-22-14-15(19-17(21)22)20(3)18(26)23(16(14)25)10-12(2)24/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHPWNLANYGQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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